molecular formula C21H24N4O3S B2508703 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 1105247-81-1

4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No. B2508703
CAS RN: 1105247-81-1
M. Wt: 412.51
InChI Key: FOEQPKVIWFXMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit biological activity, such as 5-HT2 antagonist activity. This type of compound is characterized by the presence of a furan ring, a thiadiazole moiety, and a piperidine structure, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4-(benzo[b]furan-2-yl)piperidines and 4-(benzo[b]thiophen-3-yl)piperidines with 5-HT2 antagonist activity involves a series of reactions starting from acetylated piperidine derivatives and methyl glycolate, leading to various benzo[b]furan and benzo[b]thiophene analogs with potent in vitro activity . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, which is a five-membered oxygen-containing aromatic heterocycle, attached to a 1,3,4-thiadiazole ring, a heterocyclic compound containing both sulfur and nitrogen atoms. The piperidine ring, a six-membered nitrogen-containing heterocycle, is likely to impart flexibility and contribute to the binding affinity of the molecule to biological targets. The methoxyphenethyl group may provide additional aromatic interactions and steric effects that influence the compound's overall bioactivity.

Chemical Reactions Analysis

Related compounds have shown reactivity under various conditions. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases such as potassium tert-butylate and potassium carbonate in the presence of primary amines or morpholine leads to the formation of thioamides of furylacetic acid . These reactions indicate that the thiadiazole ring can undergo ring-opening and substitution reactions, which could be relevant for the modification or optimization of the compound's structure for enhanced biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not provided, compounds with similar structures typically exhibit properties that are influenced by their heterocyclic components. The presence of aromatic rings and heteroatoms can affect the compound's solubility, stability, and ability to engage in hydrogen bonding and other non-covalent interactions. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One research avenue explored the synthesis of azole derivatives, including compounds related to the one you're interested in, starting from furan-2-carbohydrazide. These compounds were characterized and tested for antimicrobial activities, showing activity against certain microorganisms. This research highlights the compound's potential in developing antimicrobial agents (Başoğlu et al., 2013).

Antiprotozoal Agents

Another study focused on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed promising in vitro and in vivo activities against Trypanosoma and Plasmodium species, suggesting their utility in treating protozoal infections (Ismail et al., 2004).

Antileishmanial Activity

Research into 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents aimed to optimize antileishmanial activity. The synthesized compounds showed significant activity against Leishmania major, with specific substitutions on the benzamidine nitrogen enhancing biological activity. This work contributes to the development of new treatments for leishmaniasis (Tahghighi et al., 2011).

Synthesis and Biological Activity

The compound's relevance extends to the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential in pharmaceutical development (Abu‐Hashem et al., 2020).

Antidepressant and Antianxiety Activities

Another research direction involves synthesizing 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds. These compounds were tested for their antidepressant and antianxiety activities, showing significant potential in treating neuropsychiatric disorders (Kumar et al., 2017).

properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-27-17-6-4-15(5-7-17)8-11-22-21(26)25-12-9-16(10-13-25)19-23-24-20(29-19)18-3-2-14-28-18/h2-7,14,16H,8-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEQPKVIWFXMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.